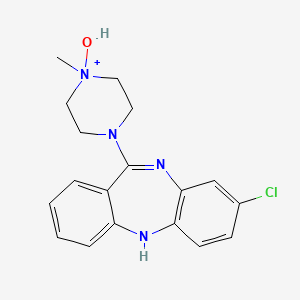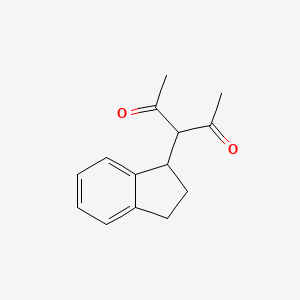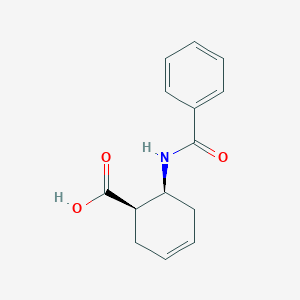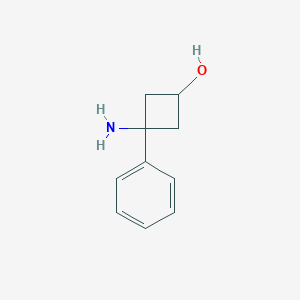![molecular formula C6H9N7O2 B12520131 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide](/img/structure/B12520131.png)
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide is a synthetic compound known for its potential antitumor activity. It belongs to the class of imidazotetrazines, which are heterocyclic compounds containing both imidazole and tetrazine rings. This compound has garnered significant interest in the field of medicinal chemistry due to its promising therapeutic properties, particularly in the treatment of various cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazides with formamide derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pressure, and pH. Advanced purification techniques, including recrystallization and chromatography, are employed to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazotetrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxo derivatives, while substitution reactions can produce a variety of functionalized imidazotetrazines .
Applications De Recherche Scientifique
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules, including DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of glioblastoma and other solid tumors.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide involves its conversion into active metabolites that can alkylate DNA. This alkylation process leads to the formation of DNA adducts, which interfere with DNA replication and transcription, ultimately resulting in cell death. The compound primarily targets rapidly dividing tumor cells, making it an effective anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Temozolomide: Another imidazotetrazine derivative with similar antitumor properties.
Dacarbazine: A triazene compound that also acts as an alkylating agent.
Procarbazine: A methylhydrazine derivative used in the treatment of Hodgkin’s lymphoma.
Uniqueness
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide is unique due to its enhanced water solubility and potent antitumor activity compared to other similar compounds. Its ability to form stable DNA adducts and its favorable pharmacokinetic properties make it a promising candidate for further development as an anticancer agent .
Propriétés
Formule moléculaire |
C6H9N7O2 |
|---|---|
Poids moléculaire |
211.18 g/mol |
Nom IUPAC |
3-methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide |
InChI |
InChI=1S/C6H9N7O2/c1-12-6(15)13-2-8-3(5(14)9-7)4(13)10-11-12/h2,10-11H,7H2,1H3,(H,9,14) |
Clé InChI |
DQIQPWPPZMLOQY-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)N2C=NC(=C2NN1)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12520063.png)
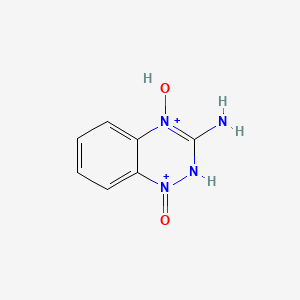
![1H-Indole-3-tetradecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12520067.png)
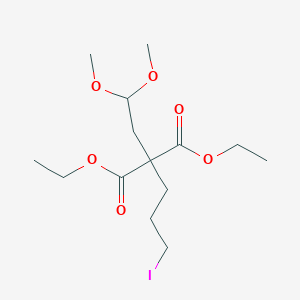
![Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12520074.png)

